molecular formula C27H33N3O6 B2992518 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide CAS No. 877633-70-0

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2992518
CAS No.: 877633-70-0
M. Wt: 495.576
InChI Key: VGWCKQLKLHTOHP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of furan, piperazine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-methoxyphenylpiperazine with an appropriate alkylating agent under controlled conditions.

    Coupling with Furan Derivative: The piperazine intermediate is then coupled with a furan derivative through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the introduction of the benzamide moiety. This can be done by reacting the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety, to form amines or other reduced products.

    Substitution: The piperazine and benzamide moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
  • 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
  • (4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone

Uniqueness

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O6/c1-32-21-9-7-20(8-10-21)29-11-13-30(14-12-29)22(23-6-5-15-36-23)18-28-27(31)19-16-24(33-2)26(35-4)25(17-19)34-3/h5-10,15-17,22H,11-14,18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWCKQLKLHTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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